molecular formula C13H15N B6158738 4-methyl-2-propylquinoline CAS No. 99878-27-0

4-methyl-2-propylquinoline

Cat. No. B6158738
CAS RN: 99878-27-0
M. Wt: 185.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-propylquinoline (4-MPQ) is a synthetic quinoline derivative that has been studied extensively due to its potential applications in the fields of science and medicine. This compound has been used in a variety of laboratory experiments, as it has a wide range of biochemical and physiological effects. In

Scientific Research Applications

4-methyl-2-propylquinoline has been studied extensively in the fields of science and medicine. It has been used as a substrate for the synthesis of various heterocyclic compounds, such as 4-methyl-2-propylquinoline-5-sulfonate, which has been used in the synthesis of a number of pharmaceuticals. It has also been used in the synthesis of various other compounds, such as quinoline-4-carboxylic acid and 4-methyl-2-propylquinoline-3-sulfonate, which have potential applications in the fields of medicine and agriculture.

Mechanism of Action

The mechanism of action of 4-methyl-2-propylquinoline is not yet fully understood. However, it is believed to interact with various cellular proteins and enzymes, which can affect the biochemical and physiological processes of the body. It also has the potential to interact with various DNA sequences, which can lead to changes in gene expression.
Biochemical and Physiological Effects
4-methyl-2-propylquinoline has been shown to have a number of biochemical and physiological effects on the body. It has been shown to affect the activity of various enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs. It has also been shown to affect the activity of various neurotransmitters, such as serotonin and dopamine, which can lead to changes in behavior. In addition, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

4-methyl-2-propylquinoline has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, and has a low melting point, which makes it easy to handle. However, it is not suitable for use in long-term experiments, due to its instability in organic solvents.

Future Directions

There are a number of potential future directions for 4-methyl-2-propylquinoline research. It could be used to study the effects of drugs on the body, as it has the potential to interact with various cellular proteins and enzymes. It could also be used to study the effects of various environmental pollutants on the body, as it has the potential to interact with various DNA sequences. Additionally, it could be used to study the effects of various hormones on the body, as it has the potential to affect the activity of various neurotransmitters. Finally, it could be used to study the effects of various dietary supplements on the body, as it has the potential to affect the activity of various enzymes.

Synthesis Methods

4-methyl-2-propylquinoline can be synthesized through a variety of methods, including the condensation of 4-methyl-2-propylpyridine and formaldehyde. This reaction is carried out in the presence of a catalytic amount of sulfuric acid. The reaction produces a mixture of 4-methyl-2-propylquinoline and 4-methyl-2-propylpyridine, which can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methyl-2-propylquinoline can be achieved through a multi-step process involving the condensation of an aldehyde with an amine, followed by cyclization and further functionalization.", "Starting Materials": [ "4-methylbenzaldehyde", "propylamine", "acetic acid", "sodium acetate", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and propylamine in the presence of acetic acid and sodium acetate to form 4-methyl-2-propylbenzeneimine.", "Step 2: Cyclization of 4-methyl-2-propylbenzeneimine with sulfuric acid to form 4-methyl-2-propylquinoline.", "Step 3: Functionalization of 4-methyl-2-propylquinoline through diazotization with sodium nitrite and hydrochloric acid, followed by coupling with sodium hydroxide and hydrogen peroxide in ethanol to form the desired product." ] }

CAS RN

99878-27-0

Product Name

4-methyl-2-propylquinoline

Molecular Formula

C13H15N

Molecular Weight

185.3

Purity

95

Origin of Product

United States

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